molecular formula C23H19N3O4S2 B6554906 methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040633-40-6

methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6554906
CAS No.: 1040633-40-6
M. Wt: 465.5 g/mol
InChI Key: PGLLPRBICKSYSV-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C23H19N3O4S2 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.08169844 g/mol and the complexity rating of the compound is 756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex compound that belongs to the thieno[3,2-d]pyrimidine class. This class has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The biological activity of this specific compound is under investigation for its potential therapeutic uses.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties. The synthesis typically involves multi-step reactions starting from simpler thieno derivatives, followed by functionalization to introduce the acetamido and benzoate moieties.

Anticancer Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Antiproliferative Activity : Compounds related to thieno[3,2-d]pyrimidines have shown IC50 values in the low micromolar range against several cancer cell lines, including leukemia and solid tumors. For example, a related derivative demonstrated an IC50 of 0.55 μM against SU-DHL-6 cells and 0.95 μM against WSU-DLCL-2 cells .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression . The ability to disrupt key signaling pathways such as JAK3 has been noted, which is critical in the context of autoimmune diseases and cancers .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also shown promising antimicrobial properties:

  • Selectivity Against Fungi : Some studies reported selective antifungal activity against clinical strains of Cryptococcus neoformans, indicating potential applications in treating fungal infections .
  • Broad Spectrum : The structural modifications in these compounds can lead to varying degrees of activity against bacteria and fungi, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Functional Groups : The presence of specific substituents on the thieno[3,2-d]pyrimidine scaffold can enhance potency. For example, halogenation at certain positions has been linked to increased antiproliferative activity .
  • Core Modifications : Modifications to the core structure can significantly alter both the efficacy and selectivity of these compounds against different biological targets .

Case Studies

  • JAK3 Inhibition : A study focused on synthesizing thieno[3,2-d]pyrimidines specifically as JAK3 inhibitors showed that one compound reduced inflammatory markers significantly in a pulmonary fibrosis model . This suggests potential therapeutic applications beyond oncology.
  • Antitumor Activity : Another study highlighted a derivative with remarkable antitumor activity against lymphoma cell lines, with a strong correlation between structure modifications and enhanced biological efficacy .

Properties

IUPAC Name

methyl 2-[[2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-26-21(28)20-19(16(12-31-20)14-8-4-3-5-9-14)25-23(26)32-13-18(27)24-17-11-7-6-10-15(17)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLLPRBICKSYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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